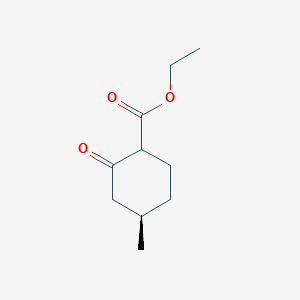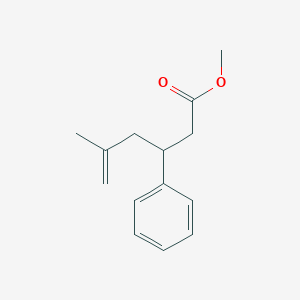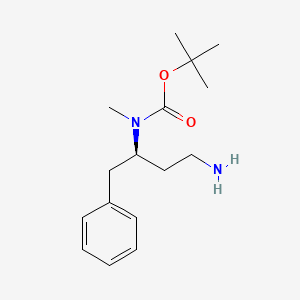
(4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate: is a chemical compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring an ethyl ester group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate typically involves the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkoxides, amines, base catalysts
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ester derivatives, amides
Applications De Recherche Scientifique
Chemistry: (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity with different enzymes provides insights into enzyme specificity and mechanism .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and ketone functional groups allow it to participate in various biochemical reactions, including hydrolysis and oxidation-reduction processes. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-methyl-2-oxocyclohexanecarboxylate: Similar structure but without the (4R) configuration.
Methyl 4-methyl-2-oxocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Methyl-2-oxocyclohexanecarboxylic acid: The parent acid form of the compound.
Uniqueness: (4R)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is unique due to its specific (4R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
13368-67-7 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
ethyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3/t7-,8?/m1/s1 |
Clé InChI |
FFVHHWOJYFCNJP-GVHYBUMESA-N |
SMILES isomérique |
CCOC(=O)C1CC[C@H](CC1=O)C |
SMILES canonique |
CCOC(=O)C1CCC(CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)

![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)




![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)



